2-(4-ethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Structural Analysis
One area of focus has been on exploring the synthetic pathways leading to derivatives of the compound and analyzing their structures for potential applications. The annular tautomerism of related NH-pyrazoles, including those with ethoxyphenyl groups, has been elucidated through X-ray crystallography and NMR spectroscopy, revealing complex hydrogen bonding patterns and tautomerism in both solution and solid states (Cornago et al., 2009). This foundational work provides insights into the chemical behavior and stability of such compounds, which is crucial for their potential applications in various domains.
Biological Evaluation for Therapeutic Potential
Research into the biological evaluation of novel pyrazole-based heterocycles, including derivatives similar to the specified compound, has led to the creation of new molecular frameworks with potential therapeutic applications. One study synthesized new compounds by reacting ethyl 2-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-oxobutanoate derivatives with different alkyl hydrazines. These compounds were screened for anti-diabetic activity, with several showing moderate activity, suggesting a promising direction for developing new treatments (Vaddiraju et al., 2022).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of pyrazole derivatives have also been a significant area of research. Studies on new pyrazoline and pyrazole derivatives have demonstrated their potential as antimicrobial agents, with specific compounds showing effectiveness against a range of bacteria and fungi (Hassan, 2013). This line of research is crucial for the development of new drugs and treatments for infections, especially in an era of increasing antibiotic resistance.
Chemical Modification for Pharmacological Potential
The strategic role of pyrazole and 1,2,4-triazole derivatives in medicine and pharmacy highlights the significance of chemical modification to harness their pharmacological potential. Research has focused on studying the conditions for obtaining various derivatives and assessing their properties for potential biological applications, including their interaction with biological targets (Fedotov et al., 2022). This research underscores the versatility of pyrazole derivatives in medicinal chemistry and their potential for developing new therapeutic agents.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-4-33-21-10-6-19(7-11-21)23-16-25-27(32)30(14-15-31(25)29-23)17-24-18(3)35-26(28-24)20-8-12-22(13-9-20)34-5-2/h6-16H,4-5,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALMHKZSLTZHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.